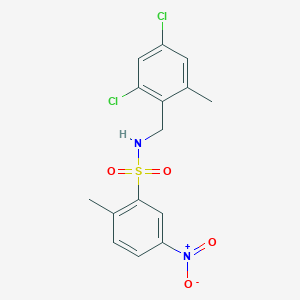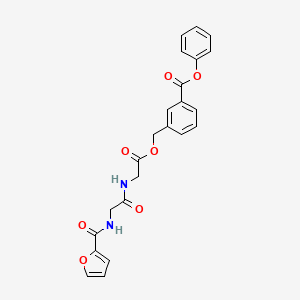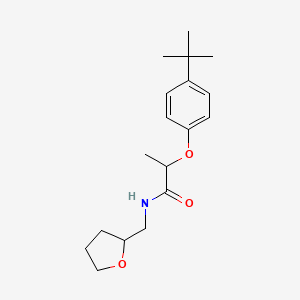![molecular formula C23H37ClN2O5 B4146589 1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4146589.png)
1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-4-ethylpiperazine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a phenoxy group, and an oxalate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps. The initial step often includes the preparation of the phenoxy intermediate, which is then reacted with a piperazine derivative under controlled conditions. The final step involves the formation of the oxalate salt, which is achieved by reacting the intermediate with oxalic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the purification of intermediates, optimization of reaction conditions, and efficient handling of reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-4-ethylpiperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-4-ethylpiperazine;oxalic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(1,1-dimethylpropyl)-1-methoxybenzene: Shares a similar phenoxy group but differs in the presence of a methoxy group instead of a piperazine ring.
Phenol, 2,4-bis(1,1-dimethylpropyl): Contains a similar phenol structure but lacks the piperazine and oxalate components.
Uniqueness
1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-4-ethylpiperazine;oxalic acid is unique due to its combination of a piperazine ring, phenoxy group, and oxalate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-[4-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-4-ethylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35ClN2O.C2H2O4/c1-5-21(3,4)18-9-10-20(19(22)17-18)25-16-8-7-11-24-14-12-23(6-2)13-15-24;3-1(4)2(5)6/h9-10,17H,5-8,11-16H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOREFKRDIQGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCN2CCN(CC2)CC)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid](/img/structure/B4146527.png)
![4-{N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-[(4-nitrophenyl)carbonyl]glycyl}phenyl furan-2-carboxylate](/img/structure/B4146535.png)
![7-[(3-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol](/img/structure/B4146551.png)
![1-Ethyl-4-[3-(4-iodophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4146559.png)
![3-{[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B4146569.png)
![3-[3-(4-isopropylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4146576.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B4146595.png)
![N-(2-methoxyethyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B4146603.png)
![3-[({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzonitrile](/img/structure/B4146609.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-4-ethylpiperazine oxalate](/img/structure/B4146613.png)
![N-(1-methyl-2-pyridin-3-ylethyl)-3-{[(5-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B4146620.png)
